molecular formula C9H12ClN B12049878 (R)-1-(2-Chlorophenyl)propan-1-amine

(R)-1-(2-Chlorophenyl)propan-1-amine

Katalognummer: B12049878
Molekulargewicht: 169.65 g/mol
InChI-Schlüssel: DSVIGDPJWCJAHL-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2-Chlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom on the phenyl ring and an amine group attached to a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Reductive Amination: The aldehyde group of 2-chlorobenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. This step results in the formation of ®-1-(2-Chlorophenyl)propan-1-amine.

    Chiral Resolution: The racemic mixture obtained from the reductive amination is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Chlorophenyl)propan-1-amine may involve more efficient and scalable methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the ®-enantiomer.

    Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, leaving the desired ®-enantiomer in excess.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Chlorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenyl derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

®-1-(2-Chlorophenyl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(2-Chlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-Chlorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

    1-(2-Chlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(2-Chlorophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.

Uniqueness

®-1-(2-Chlorophenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other structurally similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C9H12ClN

Molekulargewicht

169.65 g/mol

IUPAC-Name

(1R)-1-(2-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1

InChI-Schlüssel

DSVIGDPJWCJAHL-SECBINFHSA-N

Isomerische SMILES

CC[C@H](C1=CC=CC=C1Cl)N

Kanonische SMILES

CCC(C1=CC=CC=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.